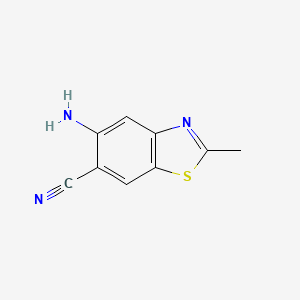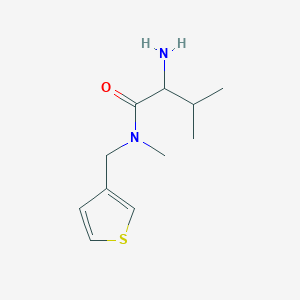![molecular formula C20H30O5 B14787116 (1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diterpenes and is characterized by its spirocyclic oxirane ring fused to a tricyclic pentadecene structure. The presence of multiple hydroxyl groups and methyl substitutions further adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves several steps, starting from simpler organic precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the oxirane ring: This step usually involves the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, SOCl2, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Tosylates, alkyl ethers
Wissenschaftliche Forschungsanwendungen
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxirane ring play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and covalent bonds with target proteins, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one acetate
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one diacetate
Uniqueness
The unique structural features of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-2’-one, such as the spirocyclic oxirane ring and multiple hydroxyl groups, distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C20H30O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/t11?,12?,13?,14?,15?,17?,19-,20-/m1/s1 |
InChI-Schlüssel |
VEFQDSXSELSHMX-LCRNSFMNSA-N |
Isomerische SMILES |
CC1C[C@]2(C(C1O)C([C@@]3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
Kanonische SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


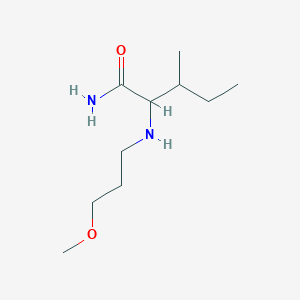
![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
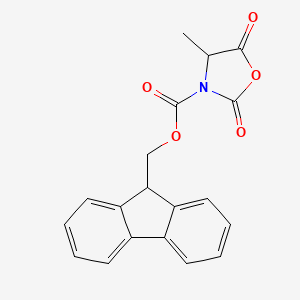
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
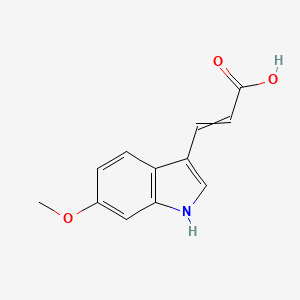
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
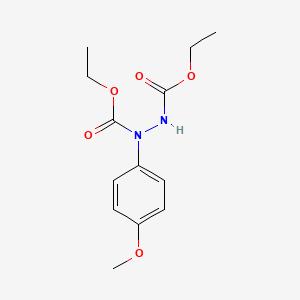
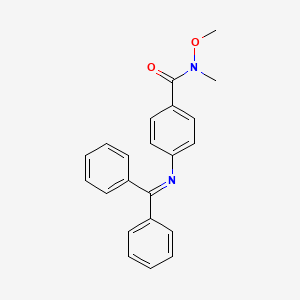
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)

